molecular formula C5H10O2<br>C5H10O2<br>CH3COOCH2CH2CH3 B1294312 Propyl chloroacetate CAS No. 5396-24-7

Propyl chloroacetate

Cat. No.: B1294312
CAS No.: 5396-24-7
M. Wt: 102.13 g/mol
InChI Key: YKYONYBAUNKHLG-UHFFFAOYSA-N
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Description

Propyl chloroacetate: is an organic compound with the molecular formula C5H9ClO2. It is a colorless liquid with a pleasant odor and is used in various chemical synthesis processes. This compound is an ester derived from chloroacetic acid and propanol, and it is known for its reactivity due to the presence of the chloro group.

Preparation Methods

Synthetic Routes and Reaction Conditions: Propyl chloroacetate can be synthesized through the esterification of chloroacetic acid with propanol. The reaction typically involves the use of a catalyst such as concentrated sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In industrial settings, the production of this compound involves the chlorination of acetic acid to produce chloroacetic acid, which is then esterified with propanol. The process may involve the use of various catalysts and optimized reaction conditions to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Propyl chloroacetate undergoes several types of chemical reactions, including:

    Nucleophilic substitution: The chloro group in this compound can be substituted by various nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce chloroacetic acid and propanol.

    Reduction: The compound can be reduced to form propyl glycolate.

Common Reagents and Conditions:

    Nucleophilic substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Nucleophilic substitution: Various substituted esters and amides.

    Hydrolysis: Chloroacetic acid and propanol.

    Reduction: Propyl glycolate

Scientific Research Applications

Propyl chloroacetate has several applications in scientific research, including:

    Environmental Analysis: It is used in the analysis of chloroacetic acids in rainwater and atmospheric particulate matter.

    Physical Chemistry: The compound is studied for its conformational phase transitions and molecular conformations.

    Catalysis and Chemical Synthesis: this compound is extensively studied in catalysis and chemical synthesis.

Mechanism of Action

The mechanism of action of propyl chloroacetate involves its reactivity due to the presence of the chloro group. The chloro group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The ester group in this compound can also undergo hydrolysis to produce chloroacetic acid and propanol. These reactions are facilitated by the presence of catalysts and specific reaction conditions .

Comparison with Similar Compounds

Propyl chloroacetate is similar to other chloroacetic acid esters, such as:

  • Methyl chloroacetate
  • Ethyl chloroacetate
  • Isothis compound

Comparison:

  • Methyl chloroacetate: Has a lower molecular weight and boiling point compared to this compound. It is also more volatile.
  • Ethyl chloroacetate: Similar in reactivity but has a slightly lower boiling point and molecular weight.
  • Isothis compound: Has a similar molecular weight but different physical properties due to the branched structure of the isopropyl group.

Uniqueness: this compound is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its reactivity and applications in various fields make it a valuable compound in chemical synthesis and research .

Properties

IUPAC Name

propyl acetate
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InChI

InChI=1S/C5H10O2/c1-3-4-7-5(2)6/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YKYONYBAUNKHLG-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCOC(=O)C
Source PubChem
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Molecular Formula

C5H10O2, Array
Record name N-PROPYL ACETATE
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DSSTOX Substance ID

DTXSID6021901
Record name Propyl acetate
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Molecular Weight

102.13 g/mol
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Physical Description

N-propyl acetate appears as a clear colorless liquid with a pleasant odor. Flash point 58 °F. Less dense than water, Vapors are heavier than air., Liquid; Water or Solvent Wet Solid, Colorless liquid with a mild, fruity odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless mobile liquid with a fruity, pear-raspberry odour, Colorless liquid with a mild, fruity odor.
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Record name Acetic acid, propyl ester
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Record name Propyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

214.9 °F at 760 mmHg (USCG, 1999), 101.3 °C, 101.00 to 102.00 °C. @ 760.00 mm Hg, 101.6 °C, 215 °F
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Flash Point

58 °F (USCG, 1999), 14 °C, 55 °F (13 °C) (Closed cup), 10 °C c.c., 55 °F
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Record name N-PROPYL ACETATE
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Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0532.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Solubility

2 % (NIOSH, 2023), Miscible with alcohols, ketones, esters, hydrocarbons, Soluble in carbon tetrachloride, MISCIBLE WITH CASTOR AND LINSEED OILS, In water, 1.89X10+4 mg/L at 20 °C, 18.9 mg/mL at 20 °C, Solubility in water, g/100ml at 16 °C: 1.6 (poor), miscible with alcohol, ether; soluble 1ml in 60ml water, 1 ml in 1 ml 95% alcohol (in ethanol), 2%
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Record name Propyl acetate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.886 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8820 g/cu cm at 25 °C, Bulk density: 7.36 lb/gal, Relative density (water = 1): 0.9, 0.880-0.886, 0.84
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Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Record name Propyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
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Source Occupational Safety and Health Administration (OSHA)
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name n-Propyl acetate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0532.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

3.52 (Air = 1), Relative vapor density (air = 1): 3.5
Record name N-PROPYL ACETATE
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/161
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Source ILO-WHO International Chemical Safety Cards (ICSCs)
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Vapor Pressure

67.21 mmHg (USCG, 1999), 35.9 [mmHg], VP: 1 Pa at -69 °C; 10 Pa at -51 °C; 100 Pa at -29 °C; 1kPa at 0 °C; 10 kPa at 40.9 °C; 100 kPa at 101.2 °C (extrapolated), 35.9 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 3.3, 25 mmHg
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/161
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
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Record name N-PROPYL ACETATE
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Record name n-Propyl acetate
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Color/Form

Colorless liquid

CAS No.

109-60-4
Record name N-PROPYL ACETATE
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Record name Propyl acetate
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Record name Propyl acetate
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Record name Propyl acetate
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Record name Acetic acid, propyl ester
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Record name Propyl acetate
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Record name Propyl acetate
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Record name PROPYL ACETATE
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Record name N-PROPYL ACETATE
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Record name Propyl acetate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name n-PROPYL ACETATE
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URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0940
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name N-PROPYL ACETATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/97
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Acetic acid, propyl ester
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/AJ381378.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

-139 °F (USCG, 1999), -93 °C, -92 °C, -134 °F
Record name N-PROPYL ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/1390
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Propyl acetate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01670
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-PROPYL ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/161
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Propyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034237
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name n-PROPYL ACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0940
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name N-PROPYL ACETATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/97
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name n-Propyl acetate
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0532.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Propyl chloroacetate
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Propyl chloroacetate
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Propyl chloroacetate
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Propyl chloroacetate
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Propyl chloroacetate
Reactant of Route 6
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Propyl chloroacetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.